molecular formula C20H28Cl3N3O B8194961 (9R)-6'-Methoxycinchonan-9-amine trihydrochloride

(9R)-6'-Methoxycinchonan-9-amine trihydrochloride

Cat. No.: B8194961
M. Wt: 432.8 g/mol
InChI Key: GZXDEKGNTLNSGM-NJXLIEGQSA-N
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Description

(9R)-6’-Methoxycinchonan-9-amine trihydrochloride is a chiral compound with significant applications in various fields of science and industry. It is known for its unique chemical structure and properties, which make it valuable in synthetic chemistry, medicinal research, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9R)-6’-Methoxycinchonan-9-amine trihydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of (9R)-cinchonidine with methoxy reagents under controlled conditions to introduce the methoxy group at the 6’ position. The resulting compound is then treated with hydrochloric acid to form the trihydrochloride salt .

Industrial Production Methods

Industrial production of (9R)-6’-Methoxycinchonan-9-amine trihydrochloride often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

(9R)-6’-Methoxycinchonan-9-amine trihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

(9R)-6’-Methoxycinchonan-9-amine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral catalyst in asymmetric synthesis and as a building block for complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Mechanism of Action

The mechanism of action of (9R)-6’-Methoxycinchonan-9-amine trihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s chiral nature allows it to selectively bind to target molecules, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (9R)-Cinchonan-9-amine trihydrochloride
  • (9R)-6’-Methoxyquinine
  • (9R)-6’-Methoxyquinidine

Uniqueness

(9R)-6’-Methoxycinchonan-9-amine trihydrochloride is unique due to its specific methoxy substitution at the 6’ position, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stereochemical purity and specific reactivity .

Properties

IUPAC Name

(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O.3ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3;3*1H/t13-,14-,19+,20+;;;/m0.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXDEKGNTLNSGM-NJXLIEGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9R)-6'-Methoxycinchonan-9-amine trihydrochloride
Reactant of Route 2
(9R)-6'-Methoxycinchonan-9-amine trihydrochloride
Reactant of Route 3
(9R)-6'-Methoxycinchonan-9-amine trihydrochloride
Reactant of Route 4
(9R)-6'-Methoxycinchonan-9-amine trihydrochloride
Reactant of Route 5
(9R)-6'-Methoxycinchonan-9-amine trihydrochloride
Reactant of Route 6
(9R)-6'-Methoxycinchonan-9-amine trihydrochloride

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